AI-10-104
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H10F3N3O2 |
|---|---|
分子量 |
309.24 g/mol |
IUPAC 名称 |
2-(3-methoxy-2-pyridinyl)-6-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C14H10F3N3O2/c1-21-11-3-2-6-18-12(11)13-19-9-5-4-8(7-10(9)20-13)22-14(15,16)17/h2-7H,1H3,(H,19,20) |
InChI 键 |
OIIHJPSDBLPWEL-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of AI-10-104 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide
For Immediate Release
Core Mechanism of Action: Disrupting the CBFβ-RUNX1/3 Axis
Impact on Oncogenic Signaling Pathways
Quantitative Efficacy Data
| Cell Line / Sample Type | GI50 (μM) | Reference |
| T-ALL Cell Lines | ||
| HPB-ALL | ~2.5 | [1] |
| DND-41 | ~3.0 | [1] |
| KOPTK1 | ~2.0 | [1] |
| LOUCY | >10 (Resistant) | [1] |
| Primary T-ALL Samples | Average ~2.2 | [1] |
| Normal Human Hematopoietic Cells | Average 15.4 | [1] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Experimental Protocols
Co-Immunoprecipitation to Assess CBFβ-RUNX Interaction
References
AI-10-104: A Technical Guide to a Potent Allosteric Inhibitor of the CBFβ-RUNX Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target Interaction | IC50 (µM) | Reference |
| This compound | FRET | CBFβ-RUNX | 1.25 | [2][3] |
| AI-4-57 (Lead Compound) | FRET | CBFβ-RUNX | 22 | [3] |
| AI-10-47 | FRET | CBFβ-RUNX | 3.2 | [3][4] |
| AI-4-88 (Inactive Analog) | FRET | CBFβ-RUNX | >240 | [3] |
| Cell Line Type | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| Ovarian Cancer Cell Lines (Panel of 6) | Ovarian Cancer | CellTiter-Glo | Reduced Cell Number | Varies by cell line | [5] |
| HPB-ALL, DND-41, KOPTK1 (and others) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MTS Assay | GI50 | Varies by cell line | [6] |
| Primary Pediatric T-ALL Samples | T-ALL | CellTiter-Glo | Average GI50 | 2.4 | [6] |
| Normal Human Hematopoietic Cells | Non-cancerous | CellTiter-Glo | Average GI50 | 15.4 | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Proliferation Assay | Inhibition | 1-10 | [7] |
| MDA-MB-453, SUM-159PT | Triple Negative Breast Cancer | Viability Assay | Decreased Viability | Dose-dependent | [8] |
In Vivo Suitability
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This assay quantitatively measures the disruption of the CBFβ-RUNX interaction in vitro.
-
Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the two proteins interact, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission.[3]
-
Protocol:
-
Protein Expression and Purification: Express and purify Cerulean-Runt domain and Venus-CBFβ fusion proteins.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Reaction Mixture: In a 384-well plate, combine 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence emission at 474 nm (Cerulean) and 525 nm (Venus) with an excitation wavelength of 433 nm.
-
Data Analysis: Calculate the ratio of Venus to Cerulean emission. Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
FRET Assay Workflow.
Co-Immunoprecipitation (Co-IP) Assay
This assay confirms the disruption of the CBFβ-RUNX interaction within a cellular context.
-
Protocol:
-
Cell Lysis: Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
-
Washes: Wash the beads several times with IP buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1.
Cell Viability and Proliferation Assays (e.g., MTS, CellTiter-Glo)
-
Principle: MTS assays measure the metabolic activity of viable cells, while CellTiter-Glo measures the amount of ATP, which is an indicator of metabolically active cells. A decrease in signal indicates reduced cell viability or proliferation.
-
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Assay:
-
For MTS: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo: Add the CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the DMSO control. Plot the normalized values against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[6]
-
Signaling Pathways and Cellular Effects
References
- 1. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RUNX1 Is Regulated by Androgen Receptor to Promote Cancer Stem Markers and Chemotherapy Resistance in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of AI-10-104: A Technical Guide to a Potent Inhibitor of the CBFβ-RUNX Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Optimization
Chemical Synthesis of AI-10-104
General Synthetic Scheme:
Detailed Protocol:
-
Reductive Cyclization: To a solution of an appropriately substituted aldehyde (1.0 mmol) and 2-nitro-5-(trifluoromethoxy)aniline (1.0 mmol) in ethanol (4 mL) and DMSO (0.2 mL), a solution of sodium dithionite (0.52 g, 3 mmol) is added. The reaction mixture is heated and stirred. Upon completion, the product is isolated and purified.
-
Purification: The crude product is typically purified by flash chromatography on silica (B1680970) gel to yield the desired benzimidazole (B57391) derivative.
-
Characterization: The final compound's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.
Mechanism of Action
Quantitative Biological Data
| Compound | FRET IC50 (µM)[1] | Cell Line | Cell Viability GI50 (µM) |
| AI-4-57 | 22 | - | - |
| This compound | 1.25 | T-ALL cell lines | Average ~2.4[2] |
| Ovarian Cancer cell lines | ~7 (OVCAR8)[1] | ||
| Normal hematopoietic cells | Average 15.4[2] | ||
| AI-4-88 (inactive analog) | >200 | T-ALL cell lines | No significant effect at 10 µM[2] |
Pharmacokinetics
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This assay is used to quantify the inhibition of the CBFβ-RUNX interaction in a biochemical setting.
Workflow for the FRET-based interaction assay.
Protocol:
-
Protein Preparation: Purified Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ are used.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[1]
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with excitation at 433 nm (for Cerulean) and emission is read at both 474 nm (Cerulean) and 525 nm (Venus).
-
Data Analysis: The ratio of Venus to Cerulean emission is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. IC50 values are determined by plotting the emission ratio against the compound concentration.
Co-Immunoprecipitation (Co-IP) Assay
This assay validates the disruption of the CBFβ-RUNX1 interaction within a cellular context.
Workflow for the Co-Immunoprecipitation assay.
Protocol:
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., modified RIPA buffer) to extract cellular proteins.[3]
-
Immunoprecipitation: The cell lysate is incubated with an antibody against RUNX1, which is coupled to protein A/G agarose (B213101) beads. This pulls down RUNX1 and any interacting proteins.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
Cell Viability Assay
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Incubation: Cells are incubated for a period of time (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by MTS assay.
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The results are normalized to vehicle-treated control cells, and GI50 (the concentration for 50% of maximal inhibition of cell proliferation) values are calculated.
Downstream Effects on Gene Expression
Conclusion
References
- 1. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
| Compound | FRET IC50 (µM) | Notes |
| AI-4-57 | 22 | Initial lead compound.[3] |
| AI-10-104 | 1.25 | Active inhibitor.[1][4] |
| AI-10-47 | 3.2 | Active inhibitor.[3] |
| AI-14-91 | Not explicitly stated, but active | Active inhibitor.[2] |
| AI-4-88 | Inactive | Inactive control compound with a similar chemical structure.[2][5] |
| AI-10-49 | 0.26 | Potent inhibitor of CBFβ-SMMHC/RUNX1 interaction.[3][6] |
| Ro5-3335 | Not explicitly stated, but active | A benzodiazepine (B76468) that acts as a RUNX1-CBFβ interaction inhibitor.[3][7] |
Experimental Protocols
1. FRET-Based Assay for CBFβ-RUNX Interaction
This assay quantitatively measures the ability of compounds to disrupt the interaction between CBFβ and the RUNX1 Runt domain.
-
Principle: The assay utilizes Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ. When these two proteins interact, FRET occurs between the fluorescent proteins, resulting in a detectable signal. Inhibitors of this interaction will reduce the FRET signal.
-
Materials:
-
Cerulean-Runt domain fusion protein
-
Venus-CBFβ fusion protein
-
Assay buffer
-
Microplate reader capable of measuring FRET
-
-
Protocol:
-
Prepare a solution containing 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in the assay buffer.[1]
-
Dispense the protein solution into microplate wells.
-
Add varying concentrations of the test compounds to the wells. A DMSO control is also included.
-
Incubate the plate at room temperature for a specified period.
-
Measure the fluorescence emission at 525 nm and 474 nm.[1]
-
The ratio of these emission intensities is calculated to determine the FRET signal.
-
Data is typically fit to a dose-response curve to calculate the IC50 value for each compound.[1]
-
2. Co-Immunoprecipitation (Co-IP) Assay
This assay is used to confirm the disruption of the CBFβ-RUNX1 interaction within a cellular context.
-
Principle: RUNX1 is immunoprecipitated from cell lysates, and the amount of co-precipitated CBFβ is determined by Western blotting. A decrease in the amount of co-precipitated CBFβ in the presence of an inhibitor indicates disruption of the interaction.
-
Materials:
-
Protocol:
-
Lyse the cells in modified RIPA buffer.[1]
-
Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and Protein A/G beads.[1][5]
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against CBFβ, RUNX1, and RUNX3 to detect the respective proteins in the immunoprecipitate.[5]
3. Cell Viability and Proliferation Assays
These assays assess the effect of the inhibitors on cancer cell growth and survival.
-
Principle: Various methods can be used to measure cell viability, such as MTS or CellTiter-Glo assays, which measure metabolic activity as an indicator of viable cells.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with increasing concentrations of the test compounds for a specified period (e.g., 3 days).[2][5]
-
Add the MTS reagent or CellTiter-Glo reagent to the wells according to the manufacturer's instructions.[5]
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.[5]
-
Normalize the results to the DMSO-treated control to determine the relative cell viability.
-
Visualizations
Signaling Pathway of CBFβ-RUNX Inhibition
Experimental Workflow for Co-Immunoprecipitation
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RUNX1-CBFβ (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Preliminary-Studies on AI-10-104 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Quantitative Cytotoxicity Data
| Cancer Type | Cell Line/Sample Type | Assay Type | Endpoint | Value (µM) | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Primary Pediatric T-ALL Samples | Growth Inhibition | GI50 | 2.4 (average) | [2] |
| Normal Hematopoietic Cells | Healthy Donor Bone Marrow | Growth Inhibition | GI50 | 15.4 (average) | [2] |
| Lymphoblastic Leukemia | Cell Lines with RUNX1 mutations | Not Specified | IC50 | 1-10 | [3] |
| Adult T-cell Leukemia/Lymphoma (ATL) | ATL Cell Lines | Not Specified | IC50 | ≤ 1-10 | [3] |
| Ovarian Cancer | Panel of 6 Ovarian Cancer Cell Lines | Cell Viability | Not Specified | Reduced cell number observed | [4] |
| Multiple Myeloma | Myeloma Cell Lines (OPM-1, KMS-11, U266) | Cell Viability | Not Specified | Moderate inhibition of proliferation as a single agent; enhances lenalidomide (B1683929) cytotoxicity | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTS/MTT)
These colorimetric assays are used to assess cell viability by measuring the metabolic activity of cells.
1. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Add the compounds to the respective wells and incubate for the desired period (e.g., 72 hours).
3. MTS/MTT Reagent Addition:
-
For MTS assays, add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each 100 µL well.[6]
-
For MTT assays, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
4. Incubation:
5. Solubilization (for MTT assay only):
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]
6. Absorbance Reading:
-
Measure the absorbance at 490 nm for MTS assays or 570 nm for MTT assays using a microplate reader.[6][8]
7. Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate IC50 or GI50 values using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) for CBFβ-RUNX1 Interaction
1. Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1]
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against the "bait" protein (e.g., RUNX1) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
3. Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
4. Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
5. Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the "prey" protein (CBFβ) and the "bait" protein (RUNX1) to detect their presence in the immunoprecipitated complex.
Visualizations
Signaling Pathway of AI-10-104 Action
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Runx transcriptional co-activator, CBFβ, is essential for invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
The Pharmacophore of AI-10-104: A Technical Guide to Disrupting the CBFβ-RUNX Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AI-10-104 Pharmacophore
Key Pharmacophoric Features:
-
2-Pyridyl Benzimidazole (B57391) Core: This heterocyclic scaffold forms the central structural motif and is essential for binding to CBFβ.[6][7]
Quantitative Data
| Compound | FRET IC50 (µM) for CBFβ-RUNX Binding | Notes |
| This compound | 1.25[2][6] | An analog of AI-10-47 with improved potency.[2][6] |
| AI-4-57 | 22[6] | The initial lead compound from which this compound was developed.[6] |
| AI-10-47 | 3.2[6] | An analog of AI-4-57 with improved metabolic stability due to the trifluoromethoxy substitution.[2][6] |
| AI-14-91 | Not explicitly stated in linked snippets | An active inhibitor of CBFβ-RUNX binding.[2] |
| AI-4-88 | >240[6] | An inactive analog, frequently utilized as a negative control in experiments.[4][6] |
| AI-10-49 | 0.26 (for CBFβ-SMMHC-RUNX1) | A bivalent inhibitor derived from AI-10-47, showing high potency against the oncogenic fusion protein CBFβ-SMMHC.[6] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This in vitro assay quantitatively measures the ability of a compound to disrupt the interaction between CBFβ and the RUNX1 Runt domain.
Principle: A donor fluorophore (e.g., Cerulean) is genetically fused to the RUNX1 Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When these two proteins interact, excitation of the donor fluorophore results in energy transfer to the acceptor, leading to acceptor emission. An inhibitor that disrupts this interaction will cause a decrease in acceptor emission and a corresponding increase in donor emission.
Detailed Protocol:
-
Protein Expression and Purification:
-
Express Cerulean-RUNX1 Runt domain and Venus-CBFβ fusion proteins in a suitable expression system (e.g., E. coli).
-
Purify the proteins to homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
-
Assay Setup:
-
Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
In a 96- or 384-well microplate, add the purified Cerulean-RUNX1 Runt domain and Venus-CBFβ to a final concentration of 100 nM each.[7]
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour), protected from light, to allow the binding equilibrium to be reached.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at two wavelengths:
-
Donor emission (e.g., 474 nm for Cerulean).
-
Acceptor emission (e.g., 525 nm for Venus).
-
-
Calculate the ratio of acceptor to donor emission (525 nm / 474 nm).[7]
-
-
Data Analysis:
-
Plot the emission ratio as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) Assay
Detailed Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[7]
-
Incubate on ice and then clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody (e.g., 2 µg) overnight at 4°C with gentle rotation.[7]
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them multiple times with IP buffer to remove non-specifically bound proteins.[7]
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both RUNX1 and CBFβ.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the FRET-based inhibition assay.
Caption: Workflow for the Co-Immunoprecipitation assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Integrative analysis of RUNX1 downstream pathways and target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on AI-10-104 for Leukemia Treatment: A Technical Overview
Introduction: Targeting the RUNX1-CBFβ Interaction in Leukemia
Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein (AML1), is a critical regulator of hematopoietic stem cell differentiation.[1] The RUNX family of transcription factors, including RUNX1, forms a heterodimeric complex with Core-Binding Factor β (CBFβ) to enhance their stability and DNA binding affinity.[1] This complex is essential for normal blood cell development. However, chromosomal translocations and mutations involving the RUNX1 gene are frequently associated with various forms of leukemia, including acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[1][2] In these malignancies, the dysregulation of RUNX1-mediated transcription is a key driver of oncogenesis.
Mechanism of Action of AI-10-104
Preclinical Efficacy of this compound
| Cell Line | Leukemia Type | Assay Type | Endpoint | Value | Reference |
| HPB-ALL | T-ALL | MTS | GI50 | ~2.5 µM | [3] |
| DND-41 | T-ALL | MTS | GI50 | ~5 µM | [3] |
| KOPTK1 | T-ALL | MTS | GI50 | ~2 µM | [3] |
| Jurkat | T-ALL | MTS | GI50 | ~7.5 µM | [3] |
| SEM | AML | Co-IP | Inhibition | 10 µM (6h) | [2] |
| ME-1 | inv(16) AML | Cell Growth | IC50 | 0.6 µM (for AI-10-49) | [5] |
| Sample Type | Assay Type | Endpoint | Value (Average) | Reference |
| Primary Pediatric T-ALL Samples (n=11) | CellTiter-Glo | GI50 | ~2.2 µM | [3] |
| Normal Human Bone Marrow (n=3) | MTS | GI50 | 15.4 µM | [3] |
| Normal Human Bone Marrow | Cell Viability | IC50 | >25 µM (for AI-10-49) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Cell Lysis: Cells were lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]
-
Immunoprecipitation: Cell lysates were incubated with anti-RUNX1 antibody (e.g., Active Motif, #39000) and Protein A agarose (B213101) beads overnight at 4°C with rotation.[2][3]
-
Washing and Elution: The beads were washed multiple times with IP buffer to remove non-specific binding. The protein complexes were then eluted from the beads.
Caption: Experimental workflow for the Co-Immunoprecipitation assay.
-
Cell Seeding: Human T-ALL cell lines or primary patient T-ALL samples were seeded in 96-well plates.[3]
-
Assay Procedure:
-
MTS Assay: CellTiter 96 AQueous One Solution Reagent (Promega) was added to each well. After incubation, the absorbance was measured, which is proportional to the number of viable cells.[3]
-
CellTiter-Glo Assay: CellTiter-Glo Luminescent Cell Viability Assay reagent (Promega) was added, which measures ATP levels as an indicator of metabolically active cells. Luminescence was measured using a plate reader.[3]
-
-
Data Analysis: Absorbance or luminescence values were normalized to the DMSO control to calculate the percentage of growth inhibition (GI). GI50 values were determined from dose-response curves.
-
Staining: Cells were harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and 7-AAD (a viability dye that enters non-viable cells).[3]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.[3]
Therapeutic Rationale and Limitations
Conclusion
References
- 1. RUNX1 - Wikipedia [en.wikipedia.org]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AML study shows transcription factors are ‘druggable’ | MDedge [mdedge.com]
Methodological & Application
Application Notes and Protocols for AI-10-104 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
| Compound | Assay Type | IC50 (µM) | Target Interaction |
| AI-10-104 | FRET-based assay | 1.25 | CBFβ-RUNX |
| AI-10-47 | FRET-based assay | 3.2 | CBFβ-RUNX |
| AI-4-57 | FRET-based assay | 22 | CBFβ-RUNX |
| AI-14-91 | FRET-based assay | Not Specified | CBFβ-RUNX |
Data compiled from multiple sources.[1][2][3]
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect |
| OVCAR8 | Cell Viability (Trypan Blue) | 7 | 1, 3, and 5 days | Significant reduction in live cell number[4] |
| OVCAR8 | Cell Cycle (Propidium Iodide) | 10 | 24 and 48 hours | Significant increase in the S-phase population[5] |
| OVCAR8 | DNA Replication (EdU) | 10 | 24 and 48 hours | Significant decrease in EdU incorporation[4][5] |
| OVCAR4 | DNA Replication (EdU) | 10 | 72 hours | Significant decrease in EdU incorporation[5] |
| SEM | Co-Immunoprecipitation | 10 | 6 hours | Reduction in CBFβ binding to RUNX1[3][6] |
Experimental Protocols
Cell Viability Assay (Luminescent)
Materials:
-
Target cell line (e.g., OVCAR8)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)
-
Luminometer
Procedure:
-
Seed 2,500-5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Incubate the plate for 3 days (72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
Materials:
-
OVCAR8 cells
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed OVCAR8 cells in 6-well plates and grow to approximately 60-70% confluency.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Co-Immunoprecipitation (Co-IP) to Detect CBFβ-RUNX1 Disruption
Materials:
-
SEM cells (or other suitable cell line)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors
-
Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)
-
Anti-CBFβ antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Western blot reagents and equipment
Procedure:
-
Harvest the cells and lyse them in modified RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration.
-
(Optional) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate 1-2 mg of protein lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads three times with IP lysis buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Visualizations
Caption: Workflow for assessing CBFβ-RUNX1 interaction via Co-IP.
References
- 1. Multiple Signaling Pathways Converge on the Cbfa1/Runx2 Transcription Factor to Regulate Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbfβ interacts with Runx2 and has a critical role in bone development | Semantic Scholar [semanticscholar.org]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrinsic and intrinsic signals converge on the Runx1/CBFβ transcription factor for nonpeptidergic nociceptor maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AI-10-104 in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data Summary
| Cell Line | IC50 (µM) after 3 days |
| OVCAR8 | ~5 |
| OVCAR4 | ~7 |
| SKOV3 | ~8 |
| IGROV1 | ~10 |
| A2780 | ~12 |
| OVCAR3 | ~15 |
| Treatment (10 µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| DMSO (24h) | 45 | 35 | 20 |
| This compound (24h) | 42 | 48 | 10 |
| DMSO (48h) | 48 | 32 | 20 |
| This compound (48h) | 40 | 52 | 8 |
| Gene | Fold Change (24h treatment with 5 µM this compound) |
| INHBA | -2.5 |
| MMP1 | -3.1 |
| COL7A1 | -1.8 |
| IGFN1 | -2.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo)
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR8, SKOV3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.
-
For CellTiter-Glo: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence using a plate reader.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Ovarian cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis
Materials:
-
Ovarian cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RUNX1, anti-CBFβ, anti-MMP1, anti-INHBA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
Protocol 4: Wound Healing (Scratch) Assay
Materials:
-
Ovarian cancer cell lines
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 5: Co-Immunoprecipitation (Co-IP)
Materials:
-
Ovarian cancer cell lines
-
Co-IP lysis buffer
-
Anti-RUNX1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-CBFβ and anti-RUNX1 antibodies for Western blotting
Procedure:
-
Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
Figure 3: Workflow for the Co-Immunoprecipitation experiment.
Application Notes and Protocols for AI-10-104 in In Vitro Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
| Cell Line | Cancer Type | Assay | Concentration Range | Duration | Effect | Reference |
| Jurkat, HPB-ALL, DND-41, KOPTK1 | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | MTS Assay, Annexin V/7AAD Staining | 1-15 µM | 3-4 days | Dose-dependent induction of apoptosis and inhibition of cell growth. | [1] |
| OVCAR8 | Ovarian Cancer | CellTiter-Glo, EdU Incorporation, pHH3 Staining | 5-10 µM | 24-72 hours | Decreased cell proliferation, reduced mitotic index, and decreased DNA replication. | [4] |
| Myeloma cells | Multiple Myeloma | Cell Proliferation Assay | 0-10 µM | Not Specified | Enhanced anti-proliferative effect and cytotoxicity. | |
| T-ALL Patient Samples | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | CellTiter-Glo, Annexin V/7AAD Staining | 1-15 µM | 3-6 days | Dose-dependent inhibition of cell growth and induction of apoptosis. | [1] |
Experimental Protocols
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cell culture medium
-
Cell line of interest
-
Sterile, tissue culture-treated plates (e.g., 6-well, 12-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a tissue culture plate at a density that will ensure they are in the exponential growth phase and will not reach confluency by the end of the experiment.
-
Suspension cells: Seed cells in a tissue culture plate at a recommended density for the specific cell line.
-
-
Cell Treatment:
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][4]
-
Harvesting and Analysis: After the incubation period, cells can be harvested and analyzed for apoptosis using various methods, such as Annexin V/Propidium Iodide staining (Protocol 2).
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using trypsin-EDTA, neutralize with serum-containing medium, and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cell pellets twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5]
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
References
- 1. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for AI-10-104: Preparation of Stock Solutions for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-104
This compound: Key Data and Properties
| Property | Value |
| Molecular Weight | 309.24 g/mol |
| Chemical Formula | C₁₄H₁₀F₃N₃O₂ |
| CAS Number | 1881276-00-1 |
| Appearance | Off-white to light yellow solid |
| Purity (via HPLC) | ≥98% |
| Solubility (in DMSO) | 50 mg/mL (161.69 mM) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols: Stock Solution Preparation
Materials and Equipment
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes (P1000, P200, P20) and sterile filter tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Protocol for 10 mM Stock Solution
-
Preparation and Weighing:
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example: Mass (mg) = 10 mM x 1 mL x 309.24 g/mol / 1000 = 3.09 mg
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Sonication (if required):
-
Visually inspect the solution for any undissolved particles.
-
-
Aliquoting and Storage:
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound supplier | CAS 1881276-00-1| pan-RUNX inhibitor | AOBIOUS [aobious.com]
Application Note: Co-Immunoprecipitation Assay for Validating AI-10-104-Mediated Disruption of the CBFβ-RUNX Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signaling Pathway and Mechanism of Action
Quantitative Data of CBFβ-RUNX Inhibitors
| Compound | FRET IC50 (µM) for CBFβ-RUNX Binding | Notes |
| This compound | 1.25 | An active inhibitor with improved potency over earlier analogs.[4] |
| AI-14-91 | Not explicitly stated, but active | An active inhibitor of CBFβ-RUNX binding used in cellular assays.[7] |
| AI-10-47 | 3.2 | Precursor to this compound; shows modest effects in cells, possibly due to lower solubility.[4] |
| AI-4-88 | >240 | An inactive analog commonly used as a negative control in experiments.[4] |
Experimental Workflow for Co-Immunoprecipitation
The Co-IP workflow is a multi-step process designed to isolate a target protein ("bait") and its binding partners ("prey") from a cell lysate. This diagram outlines the key stages from cell treatment to final analysis.
Detailed Protocol: Co-Immunoprecipitation
A. Materials and Reagents
-
Cell Line: SEM (human B-cell precursor leukemia) or other suitable cell line expressing RUNX1 and CBFβ (e.g., OVCAR8, KOPTK1).[2][7][8]
-
Antibodies:
-
Beads: Protein A/G Agarose or Magnetic Beads (e.g., Roche Applied Science).[2][8]
-
Buffers:
-
Cell Lysis Buffer (Modified RIPA): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA.[2] Freshly add protease and phosphatase inhibitor cocktails before use.
-
IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate.[2]
-
Final Wash Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% NP-40, 0.05% sodium deoxycholate.[2]
-
Elution Buffer: 2x Laemmli Sample Buffer (100 mM Tris-HCl pH 6.8, 200 mM DTT, 4% SDS, 0.2% Bromophenol Blue, 20% glycerol).[2]
-
PBS: Phosphate-Buffered Saline.
-
B. Experimental Procedure
1. Cell Culture and Treatment:
-
Culture SEM cells to a density of approximately 4 x 10^6 cells per experimental condition.
-
Incubate for 6 hours at 37°C in a CO2 incubator.[2]
2. Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 3 minutes at 4°C.[9]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold modified RIPA Lysis Buffer containing freshly added inhibitors.
-
Incubate on ice for 15-30 minutes with gentle agitation.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a Bradford or BCA assay.[10]
3. Pre-Clearing the Lysate (Optional but Recommended):
-
To a lysate volume containing 500-1000 µg of total protein, add 20-30 µL of Protein A/G bead slurry and 1-2 µg of a non-specific control IgG (e.g., rabbit IgG).[9]
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[9]
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant, which is now the pre-cleared lysate, and discard the bead pellet.[9]
4. Immunoprecipitation of RUNX1:
-
Add 2 µg of anti-RUNX1 antibody to the pre-cleared lysate.[2]
-
Incubate on a rotator for 4-5 hours or overnight at 4°C.[2]
-
Add 40 µL of fresh Protein A/G bead slurry to each sample to capture the antibody-protein complexes.
-
Continue to rotate for an additional 1-2 hours at 4°C.
5. Washing:
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads twice with 1 mL of IP Wash Buffer.[2] For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.
-
Perform a final wash with 1 mL of Final Wash Buffer to remove residual detergents.[2]
-
After the last wash, carefully aspirate all remaining buffer from the beads.
6. Elution:
-
Resuspend the washed bead pellet in 40-50 µL of 2x Laemmli Sample Buffer.
-
Heat the samples at 95°C for 10-12 minutes to elute the proteins and denature them.[2]
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
C. Analysis by Western Blot
-
Load the eluted samples onto a 12% SDS-PAGE gel for protein separation.[2] Include a sample of the input lysate (20-30 µg) as a positive control.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against CBFβ and RUNX1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
D. Expected Results
-
Input Lanes: Should show the presence of both RUNX1 and CBFβ in all treatment conditions, confirming the proteins are expressed in the cells.
-
IP: anti-RUNX1 Lanes:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
Application Note: MTS Assay for Determining Cellular Sensitivity to the RUNX Inhibitor AI-10-104
Audience: Researchers, scientists, and drug development professionals.
Introduction
AI-10-104 Mechanism of Action
Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.[7] Key parameters to optimize include cell seeding density and incubation times.[8][9]
Materials and Reagents
-
Cell Line of Interest: (e.g., OVCAR8, KOPTK1)
-
Complete Cell Culture Medium: (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin). Phenol red-free medium is recommended to reduce background absorbance.[8]
-
Vehicle Control: Sterile DMSO
-
MTS Reagent: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)[10]
-
Phosphate-Buffered Saline (PBS): Sterile
-
Sterile, 96-well clear, flat-bottom tissue culture plates
-
Multichannel pipettes
-
CO2 Incubator: 37°C, 5% CO2
-
Microplate Spectrophotometer (ELISA reader): Capable of reading absorbance at 490-500 nm[5][6]
Assay Workflow
The overall experimental workflow is depicted below.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.[11]
-
Dilute the cells in complete culture medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[12] Include wells for "medium only" (blank) and "vehicle control" (cells + DMSO).
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.[13]
-
-
Compound Preparation and Cell Treatment:
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO2) for the desired exposure period (e.g., 48, 72, or 96 hours). A 72-hour incubation is common for assessing anti-proliferative effects.[13]
-
-
MTS Reagent Addition and Absorbance Measurement:
-
After the treatment incubation, add 20 µL of MTS reagent directly to each well.[6][12]
-
Incubate the plate for 1 to 4 hours at 37°C.[6][12] The optimal incubation time can vary between cell lines and should be determined to ensure the absorbance values are within the linear range of the plate reader.
-
Briefly shake the plate to ensure uniform color distribution.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[6][7]
-
Data Presentation and Analysis
Calculations
-
Correct for Background: Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.[8]
-
Calculate Percent Viability: Normalize the data to the vehicle-treated controls using the following formula:[8]
% Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Vehicle Control Wells) x 100
Example Data Summary
The results can be summarized in a table for clarity.
| This compound Conc. (µM) | Avg. Absorbance (490 nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.254 | 1.198 | 100.0% |
| 0.1 | 1.198 | 1.142 | 95.3% |
| 0.3 | 1.055 | 0.999 | 83.4% |
| 1.0 | 0.782 | 0.726 | 60.6% |
| 3.0 | 0.411 | 0.355 | 29.6% |
| 10.0 | 0.189 | 0.133 | 11.1% |
| 30.0 | 0.112 | 0.056 | 4.7% |
| Blank | 0.056 | N/A | N/A |
Determining the IC50/GI50 Value
| Cell Line | Tissue of Origin | This compound GI50 (µM) |
| KOPTK1 | T-cell ALL | ~1.5 |
| OVCAR8 | Ovarian Cancer | ~2.8 |
| HPB-ALL | T-cell ALL | ~2.2 |
| BEAS-2B | Normal Epithelium | > 30 |
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. e-roj.org [e-roj.org]
- 10. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Synergistic Anti-Myeloma Activity of AI-10-104 and Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) exerts its anti-tumor effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6][7] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7][8] These transcription factors are critical for the survival and proliferation of myeloma cells.[1][2]
However, the efficacy of lenalidomide can be compromised by intrinsic or acquired resistance. One identified mechanism of resistance involves the Runt-related transcription factors (RUNX), specifically RUNX1 and RUNX3.[1][2] These proteins have been shown to physically associate with IKZF1 and IKZF3, shielding them from CRBN-mediated degradation.[1][2]
Signaling Pathways and Mechanisms of Action
Quantitative Data
| Cell Line | RUNX1 Expression | Lenalidomide Sensitivity | Combination Effect (CI) | Reference |
| NCI-H929 | Low | Sensitive | Synergistic (sub-micromolar) | [2] |
| MM1S | Low | Sensitive | Synergistic (sub-micromolar) | [2] |
| U266 | Low | Sensitive | Synergistic (sub-micromolar) | [2] |
| OPM-1 | High | Insensitive | Synergistic (higher concentrations) | [2] |
| RPMI-8226 | High | Insensitive | Synergistic (higher concentrations) | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, OPM-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lenalidomide (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values and combination indices using appropriate software (e.g., CompuSyn).
Protocol 2: Co-Immunoprecipitation (Co-IP) of RUNX1 and IKZF3
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged RUNX1 and IKZF3
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG M2 affinity gel
-
Wash buffer (e.g., TBS)
-
Elution buffer (e.g., 3X FLAG peptide)
-
Antibodies: anti-FLAG, anti-RUNX1, anti-IKZF3, anti-CBFβ
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Co-transfect HEK293T cells with FLAG-RUNX1 and IKZF3 expression vectors.
-
Lyse the cells in cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FLAG, RUNX1, IKZF3, and CBFβ.
Protocol 3: Western Blot Analysis of IKZF1/3 Degradation
This protocol is to assess the degradation of IKZF1 and IKZF3 in response to lenalidomide and the combination treatment.
Materials:
-
Multiple myeloma cell lines
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of IKZF1 and IKZF3.
Logical Relationship of Synergistic Anti-Cancer Effects
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. RUNX proteins desensitize multiple myeloma to lenalidomide via protecting IKZFs from degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RUNX-Dependent Gene Expression Using AI-10-104
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data Summary
Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction
| Compound | IC50 (µM) | Assay Type | Reference |
| AI-10-104 | 1.25 | FRET | [3] |
| AI-10-47 | 3.2 | FRET | [4] |
| AI-4-57 | 22 | FRET | [4] |
| AI-4-88 (inactive control) | >240 | FRET | [7] |
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / GI50 (µM) | Reference |
| SEM | Acute Myeloid Leukemia | Co-IP | Reduction of CBFβ-RUNX1 binding | - (Effective at 10 µM) | [3] |
| OVCAR8 | Ovarian Cancer | CellTiter-Glo | Reduced cell number (3 days) | ~7 | [6] |
| OVCAR4 | Ovarian Cancer | CellTiter-Glo | Reduced cell number (3 days) | ~10 | [6] |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | Apoptosis Assay | Induction of apoptosis | Dose-dependent | [5] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | Apoptosis Assay | Induction of apoptosis | Dose-dependent | [5] |
| Pediatric T-ALL patient samples | T-cell Acute Lymphoblastic Leukemia | CellTiter-Glo | Growth inhibition | Average GI50 of 2.4 | [5] |
| ATL cell lines | Adult T-cell Leukemia/Lymphoma | Proliferation Assay | Inhibition of proliferation | 1-10 | [8][9] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Culture the desired cancer cell lines (e.g., SEM, OVCAR8) in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) before proceeding to downstream analysis.[3][6]
Co-Immunoprecipitation (Co-IP) to Verify CBFβ-RUNX1 Disruption
This protocol is adapted from Illendula et al., 2016.[3]
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody (e.g., Active Motif, cat #39000) overnight at 4°C with gentle rotation.[3]
-
Add Protein A agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with a wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate) to remove non-specific binding.[3]
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.
-
Gene Expression Analysis by RT-qPCR
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).[10]
-
Quantitative PCR (qPCR):
-
Perform qPCR using a suitable qPCR master mix (e.g., SYBR Green) and primers specific for the RUNX target genes of interest (e.g., MYC, INHBA, MMP1) and a housekeeping gene for normalization (e.g., GAPDH).[5][6]
-
The thermal cycling conditions should be optimized for the specific primers and thermocycler used. A typical protocol might include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
Cell Viability/Proliferation Assay
This protocol is based on methods described by Clark et al., 2018.[6]
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Incubation: Incubate the plates for 3 to 6 days, depending on the cell line's doubling time.[5][6]
-
Viability Measurement: Measure cell viability using a luminescent-based assay such as CellTiter-Glo (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[5][6]
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the relative viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 or GI50 value.
Conclusion
References
- 1. RUNX transcription factors: biological functions and implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of AI-10-104 in Multiple Myeloma Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of AI-10-104 in Multiple Myeloma
Signaling Pathway Diagram
References
- 1. RUNX proteins desensitize multiple myeloma to lenalidomide via protecting IKZFs from degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lenalidomide use in multiple myeloma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols for Measuring AI-10-104 IC50 Values
Introduction
Mechanism of Action: AI-10-104
Quantitative Data Summary
| Assay Type | System / Cell Line | Reported IC50 / GI50 (µM) | Reference |
| Biochemical Assay | |||
| FRET (CBFβ-RUNX Binding) | Purified Proteins | 1.25 | [2][4] |
| Cell-Based Assays | |||
| Cell Growth/Metabolism (MTS) | T-cell acute lymphoblastic leukemia (T-ALL) cell lines | Varies by cell line (low µM range) | [1] |
| Cell Viability (CellTiter-Glo) | Ovarian Cancer Cell Lines (e.g., OVCAR8) | Varies by cell line (e.g., ~7 µM for OVCAR8) | [3] |
| Cell Viability | Adult T-cell leukemia/lymphoma (ATL) cell lines | 1 - 10 | [5][6] |
| Growth Inhibition | Normal Human Hematopoietic Cells | 15.4 | [1] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination via FRET Assay
Caption: Workflow for FRET-based IC50 determination.
Methodology:
-
Protein Preparation : Express and purify recombinant fusion proteins: the RUNX1 Runt domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor fluorophore (e.g., Venus).[2]
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[4]
-
-
Assay Procedure :
-
Data Acquisition :
-
Use a plate reader to measure fluorescence. Excite the donor fluorophore (Cerulean at ~433 nm).
-
Measure the emission intensity from both the donor (at ~474 nm) and the acceptor (FRET signal at ~525 nm).[2]
-
-
Data Analysis :
-
Calculate the ratio of acceptor emission to donor emission (525 nm / 474 nm) for each well.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[7]
-
Protocol 2: Cellular IC50 Determination via Cell Viability Assay
Caption: Workflow for cell viability IC50 determination.
Methodology:
-
Cell Culture : Culture the desired cancer cell line (e.g., T-ALL cell line KOPTK1 or ovarian cancer line OVCAR8) under standard conditions.[1][3]
-
Cell Seeding : Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach and resume growth for 24 hours.
-
Compound Treatment :
-
Incubation : Incubate the cells for a period relevant to the cell line's doubling time, typically 72 hours.[1][3]
-
Assay Procedure (CellTiter-Glo®) :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis :
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle (DMSO) control.
-
Protocol 3: Cellular Target Engagement via Co-Immunoprecipitation (Co-IP)
Caption: Workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Lysis :
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]
-
-
Immunoprecipitation :
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.[1][2]
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washes and Elution :
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis :
-
Separate the eluted proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against CBFβ to detect the co-precipitated protein.
-
Separately, probe the membrane with a primary antibody against RUNX1 to confirm the successful immunoprecipitation of the target protein.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
References
- 1. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: AI-10-104 In Vivo Studies
Frequently Asked Questions (FAQs)
Troubleshooting Guide
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
When preparing the final formulation, add the solvents sequentially and ensure thorough mixing after each addition.[7]
-
Troubleshooting Steps:
-
Possible Cause: Variability in the preparation of the formulation or degradation of the compound.
-
Troubleshooting Steps:
-
Standardize your formulation protocol. Precisely measure each component and maintain a consistent order of addition and mixing time.
-
Issue: The animals in my study are showing adverse effects not reported in the literature.
-
Troubleshooting Steps:
-
Run a vehicle-only control group to ensure the formulation itself is not causing the observed adverse effects.
-
Review your administration technique (e.g., IP injection, oral gavage) to ensure it is being performed correctly and is not causing undue stress or injury to the animals.
Data Presentation
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (161.69 mM) | Requires sonication. Hygroscopic DMSO can affect solubility.[5] |
| Formulation Composition | Achievable Concentration | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.08 mM) | Intraperitoneal (IP) Injection or Oral Gavage[5][8][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.08 mM) | Intraperitoneal (IP) Injection[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.08 mM) | Oral Gavage[5] |
| Captisol | Not specified for AI-10-104, but used for analogs | Intraperitoneal (IP) Injection[4] |
Experimental Protocols
This protocol is based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to the mixture. Vortex for a final time to ensure a uniform solution.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for in vivo administration. If precipitation is observed, sonicate the solution in a water bath briefly.
This protocol utilizes corn oil as the primary vehicle.
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):
-
In a sterile tube, add 900 µL of corn oil.
-
Vortex the mixture vigorously until a uniform suspension or solution is formed. Gentle warming may be applied if necessary.
-
Inspect the formulation for homogeneity before administration.
Visualizations
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Intoxication by Intraperitoneal Injection or Oral Gavage Equally Potentiates Postburn Organ Damage and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming AI-10-104 Off-Target Effects in Mice
Frequently Asked Questions (FAQs)
Troubleshooting Guide: In Vivo Experiments with AI-10-104 and Analogs
Problem: I am unsure how to properly formulate and administer these compounds for in vivo studies.
Problem: I need to assess the on-target efficacy of my compound in vivo.
Quantitative Data Summary
Table 1: In Vitro Potency of CBFβ-RUNX Inhibitors
| Compound | FRET IC50 (µM) for CBFβ-RUNX Binding | Notes |
| This compound | 1.25 | Potent inhibitor of the CBFβ-RUNX interaction.[3] |
| AI-14-91 | Similar activity to parent compounds | An active inhibitor of CBFβ-RUNX binding with improved in vivo tolerability.[3] |
| AI-4-88 | >240 | Inactive analog, suitable as a negative control. |
| Compound | Dose and Formulation | Observed In Vivo Effects |
| This compound | 178 mg/kg IP (Captisol formulation) | Significant sedative effects within 30 seconds, recovery in ~1 hour.[3] |
| This compound | 200 mg/kg IP (nanoparticle formulation) | Lethal in approximately 3.5 hours.[3] |
| AI-12-126 | 100 mg/kg IP (HCl salt with Captisol) | Well-tolerated, no sedative effects observed.[3] |
| AI-14-91 | 100 mg/kg IP (HCl salt with Captisol) | Well-tolerated, no sedative effects observed.[3] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of CBFβ-RUNX1 Interaction
Objective: To biochemically validate that the compound disrupts the interaction between CBFβ and RUNX1 in a cellular or tissue context.
Methodology:
-
Cell/Tissue Lysis: Lyse treated and untreated cells or tissues in a suitable lysis buffer (e.g., modified RIPA buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) containing protease and phosphatase inhibitors.[3]
-
Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody to pull down RUNX1 and its interacting proteins.[3]
-
Washes: Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elution: Elute the proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RUNX1 and CBFβ. A successful disruption of the interaction will result in a reduced amount of CBFβ co-immunoprecipitated with RUNX1 in the compound-treated samples compared to the vehicle control.[3]
Protocol 2: In Vivo Sedation Assessment in Mice
Objective: To assess the sedative effects of the administered compound.
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Observation: Immediately after administration, place the mouse in a clean, open-field arena and observe its behavior continuously for the first 5-10 minutes and then at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Scoring Sedation: Record the presence and duration of sedative behaviors such as:
-
Lethargy/Reduced Locomotion: Decreased movement and exploration of the arena.
-
Ataxia: Lack of voluntary coordination of muscle movements.
-
Loss of Righting Reflex: Inability of the mouse to right itself when placed on its back.
-
-
Recovery: Continue observations until the animal returns to normal activity levels.
Visualizations
References
- 1. RUNX1 regulates the proliferation and chemoresistance of colorectal cancer through the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AI-10-104 Treatment Duration for Cytotoxicity Assays
Frequently Asked Questions (FAQs)
A2: Based on published data, a broad time course of 24, 48, and 72 hours is a recommended starting point for most cancer cell lines.[2][3] Some studies have extended the treatment up to 6 days for particular cell types or to observe more pronounced apoptotic effects.[3] For initial target engagement studies, such as co-immunoprecipitation, a much shorter treatment time of around 6 hours has been shown to be effective.[1]
Q4: Is a very long incubation time always better?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed at all tested concentrations. | Insufficient incubation time: The downstream effects of RUNX inhibition have not had enough time to manifest. | Perform a time-course experiment, extending the incubation period to 48, 72, and even 96 hours. |
| Cell line insensitivity: The cell line may not be dependent on the RUNX pathway for survival. | Confirm the expression of RUNX1/2/3 and CBFβ in your cell line via Western blot or qPCR. Consider testing a positive control cell line known to be sensitive to AI-10-104. | |
| Compound instability: this compound may be degrading in the culture medium over longer incubation periods. | For incubations longer than 48 hours, consider replenishing the medium with fresh this compound. | |
| High variability between replicate wells, especially at later time points. | Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Uneven cell seeding: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. | Ensure a homogenous cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even distribution. | |
| Cell confluence: Over-confluence can lead to contact inhibition of growth and cell death, masking the effect of the compound. | Optimize your initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. | |
| Cytotoxicity is observed, but the dose-response curve is shallow. | Suboptimal incubation time: The chosen time point may not be where the maximal difference between treated and untreated cells is observed. | Analyze multiple time points from your time-course experiment to identify the incubation duration that yields the largest therapeutic window. |
| Cytostatic vs. Cytotoxic Effects: this compound may be primarily inhibiting proliferation (cytostatic) rather than inducing cell death (cytotoxic) at some concentrations and time points. | Use assays that can distinguish between these effects. For example, a cell proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay (e.g., LDH release or Annexin V staining). |
Quantitative Data Summary
| Cell Line Type | Assay Type | This compound Concentration Range | Treatment Duration | Observed Effect | Reference |
| T-cell acute lymphoblastic leukemia (T-ALL) | MTS Assay | 0 - 20 µM | 3 days | Inhibition of cell growth/metabolism | [3] |
| T-ALL | Annexin V/7-AAD | 5 - 10 µM | 6 days | Induction of apoptosis | [3] |
| Ovarian Cancer | CellTiter-Glo | 0.1 - 20 µM | 3 days | Reduced cell number | [2] |
| Ovarian Cancer | EdU Incorporation | 10 µM | 24 - 48 hours | Decreased DNA replication | [2] |
| Ovarian Cancer | RNA-Seq | 5 µM | 6 and 24 hours | Altered gene expression | [2] |
| Acute Myeloid Leukemia (AML) | DAPI Staining (Viability) | Dose-response | 48 hours | Decreased cell viability | [1] |
| SEM (B-cell ALL) | Co-immunoprecipitation | 10 µM | 6 hours | Disruption of CBFβ-RUNX1 binding | [1] |
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay to Determine Optimal this compound Treatment Duration
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates (clear for colorimetric assays, white for luminescence assays)
-
MTS reagent or CellTiter-Glo® reagent
-
Microplate reader (absorbance or luminescence)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium. The optimal seeding density should ensure that the cells are in their logarithmic growth phase for the entire duration of the experiment and that the vehicle-treated control wells do not become over-confluent by the final time point.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the medium from the wells and add 50 µL of fresh medium.
-
Prepare a set of plates for each time point to be tested (e.g., 24, 48, 72, and 96 hours).
-
Incubation:
-
Return the plates to the incubator.
-
-
Assay Measurement (at each time point):
-
At the end of each incubation period (e.g., 24 hours), remove the corresponding plate from the incubator.
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.
-
Plot the dose-response curves for each time point.
-
The optimal treatment duration is typically the one that provides a potent and reproducible IC50 value with a good dynamic range.
-
Visualizations
Caption: Workflow for a time-course cytotoxicity experiment.
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
minimizing sedative effects of AI-10-104 in animal models
Frequently Asked Questions (FAQs)
Q5: How can we confirm that the analog compounds are still hitting the intended target (CBFβ-RUNX interaction) in our cellular or animal models?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid onset of sedation and lethargy in animals post-injection. | Off-target effects of AI-10-104. | 1. Switch to a non-sedative analog: Utilize AI-12-126 or AI-14-91, which do not exhibit sedative properties at effective doses.[1] 2. Dose reduction (with caution): If using this compound is unavoidable, a dose-response study to determine the minimum effective dose with tolerable sedation could be performed. However, this is less ideal than using the improved analogs. |
| Lethality observed in animal subjects. | High dosage and/or specific formulation of this compound. | 1. Immediately cease use of the lethal dose/formulation. A nanoparticle formulation at 200 mg/kg has been shown to be lethal.[1] 2. Switch to AI-12-126 or AI-14-91 at a recommended starting dose of 100 mg/kg, IP.[1] |
| Uncertainty about the on-target efficacy of the substituted analog. | Need to validate the mechanism of action for the new compound in the experimental system. | Perform a Co-immunoprecipitation (Co-IP) assay to confirm the disruption of the CBFβ-RUNX1 interaction. See the detailed protocol below. |
Quantitative Data Summary
Table 1: In Vitro Potency and In Vivo Effects of CBFβ-RUNX Inhibitors
| Compound | FRET IC50 (µM) for CBFβ-RUNX Binding | In Vivo Observations in Mice |
| This compound | 1.25[1] | Significant sedative effects at 178 mg/kg (IP, Captisol formulation).[1] Lethal at 200 mg/kg (nanoparticle formulation).[1] |
| AI-12-126 | Similar to this compound | No sedative effects observed at 100 mg/kg (IP, HCl salt with Captisol).[1] |
| AI-14-91 | Similar to this compound | No sedative effects observed at 100 mg/kg (IP, HCl salt with Captisol).[1] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBFβ-RUNX1 Interaction
This protocol is adapted from established methods to confirm that the CBFβ-RUNX inhibitors disrupt the interaction in a cellular context.
Materials:
-
Cell line of interest (e.g., SEM cells)
-
DMSO (vehicle control)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)
-
Anti-RUNX1 antibody
-
Protein A/G agarose (B213101) beads
-
IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-CBFβ, anti-RUNX1)
Procedure:
-
Cell Treatment: Treat approximately 4 x 10^6 cells with the inhibitor (e.g., 10 µM) or DMSO for 6 hours.
-
Cell Lysis: Lyse the cells using modified RIPA buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-RUNX1 antibody and protein A/G agarose beads in IP buffer I.
-
Rotate the mixture at 10 rpm for 5 hours at 4°C.
-
-
Washes: Wash the beads three times with cold IP buffer I to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with anti-CBFβ and anti-RUNX1 antibodies.
-
A decrease in the amount of CBFβ co-precipitated with RUNX1 in the inhibitor-treated samples compared to the DMSO control indicates successful disruption of the interaction.
-
Visualizations
Caption: Workflow for the Co-Immunoprecipitation protocol.
References
Technical Support Center: Utilizing AI-4-88 as a Negative Control for the RUNX Inhibitor AI-10-104
Frequently Asked Questions (FAQs)
A2: Several factors could contribute to a lack of an observable phenotype:
-
Cell Line Specificity: The effect of CBFβ-RUNX inhibition is highly context-dependent. It is crucial to confirm that your cell line expresses both CBFβ and the specific RUNX protein (RUNX1, RUNX2, or RUNX3) relevant to your biological question. A baseline expression analysis using techniques like Western blot or qPCR is recommended.[1]
-
RUNX Protein Redundancy: If your cell line expresses multiple RUNX proteins, the inhibition of the CBFβ interaction with one RUNX protein might be compensated for by the activity of others.[1]
A3: Inconsistent results in cell viability assays can arise from:
-
Assay Interference: Some small molecules can interfere with the reagents used in viability assays (e.g., non-enzymatic reduction of MTT). It is advisable to confirm your results using a secondary, mechanistically different viability assay, such as trypan blue exclusion or a luminescence-based assay like CellTiter-Glo.[1][4]
-
Compound Solubility: Poor solubility of the compound can lead to precipitation and non-specific effects. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic across all conditions (typically <0.5%).[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No difference in effect between AI-10-104 and AI-4-88 | 1. Concentration of this compound is too low to be effective. 2. The chosen experimental readout is not sensitive to RUNX inhibition in your system. 3. The cell line may not be dependent on the RUNX pathway for the observed phenotype. | 1. Perform a dose-response curve for this compound to determine the optimal concentration. 2. Investigate downstream targets of RUNX transcription factors (e.g., via qPCR) to confirm target engagement. 3. Ensure your cell line expresses RUNX proteins and CBFβ.[1] |
| High background or non-specific effects observed with this compound | 1. Compound precipitation due to poor solubility. 2. Off-target effects of the inhibitor. 3. Vehicle (e.g., DMSO) concentration is too high. | 1. Ensure complete solubilization of this compound and use a consistent, low concentration of the vehicle.[6] 2. Compare results with the inactive control AI-4-88 at the same concentration to identify off-target effects.[1] 3. Maintain a final vehicle concentration below 0.5% and include a vehicle-only control.[6] |
| Variability in results between experiments | 1. Inconsistent cell density or passage number. 2. Degradation of the compound. 3. Inconsistent incubation times. | 1. Use cells at a consistent confluency and within a defined passage number range. 2. Prepare fresh stock solutions of the compounds and store them properly. 3. Ensure precise and consistent timing for all treatment and assay steps. |
Quantitative Data Summary
| Assay Type | Cell Line/System | IC50 / GI50 | Reference |
| FRET-based CBFβ-RUNX Binding | - | 1.25 µM | [2] |
| Cell Growth/Metabolism (MTS Assay) | T-ALL Cell Lines (8 lines) | Varies by cell line | [4] |
| Cell Growth/Metabolism (CellTiter-Glo) | Pediatric T-ALL Patient Samples (11 samples) | Average GI50 of 2.4 µM | [4] |
| Cell Growth/Metabolism (CellTiter-Glo) | Normal Human Hematopoietic Cells | Average GI50 of 15.4 µM | [4] |
| Cell Growth (CellTiter-Glo) | Ovarian Cancer Cell Lines (6 lines) | Varies by cell line | [5] |
| Cell Proliferation | Adult T-cell Leukemia/Lymphoma (ATL) Cell Lines | 1-10 µM | [7] |
| Experiment | Cell Line | Concentration of AI-4-88 | Observed Effect | Reference |
| Leukemic Growth and Viability | T-ALL Cell Lines and Primary Samples | 10 µM | No effect | [4][8] |
| Cellular Proliferation | Ovarian Cancer Cell Lines | At IC50 concentrations of this compound | Minimal effects | [5] |
| Anchorage-Independent Growth | OVCAR8 | Not specified | Did not alter colony formation | [5] |
| CBFβ-RUNX1 Binding (Co-IP) | SEM cells | 10 µM | No reduction in binding | [2] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBFβ-RUNX1 Interaction
Materials:
-
DMSO (vehicle control)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease and phosphatase inhibitors[2]
-
Anti-RUNX1 antibody for immunoprecipitation
-
Anti-CBFβ antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest and lyse the cells in ice-cold modified RIPA buffer.[2]
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.[4]
-
Add protein A/G agarose beads to capture the immune complexes.
-
-
Washing: Wash the beads multiple times with ice-cold lysis buffer to remove non-specific binding proteins.[1]
-
Elution and Western Blotting:
Protocol 2: Cell Viability/Growth Assay
This protocol is a general guideline based on methodologies from multiple studies.[4][5]
Materials:
-
Cell line of interest
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)[4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Incubation: Incubate the cells for a specified period (e.g., 3 days).[4][5]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
refining AI-10-104 dosage to reduce toxicity in normal cells
Frequently Asked Questions (FAQs)
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable phenotype in the cancer cell line after AI-10-104 treatment. | The cell line may not be dependent on the CBFβ-RUNX pathway for survival and proliferation. | Confirm the expression of CBFβ and the relevant RUNX protein (RUNX1, RUNX2, or RUNX3) in your cell line using Western blot or qPCR. |
| Suboptimal inhibitor concentration or treatment duration. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Conduct a time-course experiment to identify the optimal treatment duration. | |
| Inconsistent or unexpected results in cell viability assays. | Off-target effects of the inhibitor. | Always include an inactive control compound, such as AI-4-88, to differentiate between specific on-target effects and general cytotoxicity.[5] |
| Interference of the small molecule with the assay chemistry (e.g., non-enzymatic reduction of MTT). | Use a secondary, mechanistically different viability assay to confirm the results. For example, if you are using an MTS assay, you can validate your findings with a CellTiter-Glo assay or trypan blue exclusion.[5] | |
| High toxicity observed in normal control cells. | The concentration of this compound is too high. | Titrate the concentration of this compound to find the optimal dose that selectively affects cancer cells while minimizing toxicity to normal cells. Refer to the GI50 values in the data tables below. |
| The normal cell line used is particularly sensitive to RUNX inhibition. | If possible, test the compound on a different normal cell line from a similar tissue origin to confirm the observation. |
Data Presentation
| Cell Type | Assay | Endpoint | Value | Reference |
| Primary Pediatric T-ALL Samples | Growth Inhibition | Average GI50 | 2.4 µM | [3] |
| Normal Human Hematopoietic Cells | Growth Inhibition | Average GI50 | 15.4 µM | [3] |
| BEAS-2B (Normal Epithelial Cell Line) | Cell Viability | Effect on Cell Number | No effect at working concentrations | [4] |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR8 | Ovarian Cancer | ~7 µM | [4] |
| ATL cell lines | Adult T-cell Leukemia/Lymphoma | 1-10 µM | [6][7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBFβ-RUNX1 Interaction
Materials:
-
Cell line of interest (e.g., SEM cells)
-
DMSO (vehicle control)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors
-
Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)
-
Protein A/G agarose (B213101) beads
-
2x Laemmli sample buffer
-
Primary antibodies against CBFβ and RUNX1 for Western blotting
Procedure:
-
Cell Lysis: Harvest approximately 4 x 10^6 cells and lyse them in modified RIPA buffer.[8]
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-RUNX1 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washes: Wash the beads three times with ice-cold IP lysis buffer.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CBFβ and RUNX1.
Cell Viability Assay (MTS or CellTiter-Glo)
Materials:
-
Cells of interest
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo reagent (Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500–5,000 cells per well and allow them to adhere overnight.[4]
-
Assay:
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.[4]
-
-
Data Analysis: Normalize the absorbance or luminescence values to the DMSO control and plot the results to determine the GI50.
Visualizations
References
- 1. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AI-10-104 and Other RUNX Inhibitors for Researchers
Introduction to RUNX Inhibition
Efficacy and Specificity of RUNX Inhibitors
| Inhibitor | Target | Mechanism of Action | Assay Type | IC50/EC50 | Cell Line / System | Reference |
| AI-10-104 | CBFβ-RUNX Interaction | Allosterically binds to CBFβ, preventing its heterodimerization with RUNX proteins.[1] | FRET Assay | 1.25 µM | N/A | [2] |
| Ro5-3335 | CBFβ-RUNX1 Interaction | A benzodiazepine (B76468) that inhibits the RUNX1-CBFβ interaction.[1] | Cell Viability | 1.1 µM | ME-1 | [1] |
| Cell Viability | 21.7 µM | Kasumi-1 | [1] | |||
| Cell Viability | 17.3 µM | REH | [1] | |||
| AI-10-47 | CBFβ-RUNX Interaction | A small molecule inhibitor of the CBFβ-RUNX binding.[3] | FRET Assay | 3.2 µM | N/A | [3] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 Interaction | Specifically targets the oncogenic fusion protein CBFβ-SMMHC, disrupting its interaction with RUNX1.[4][5] | FRET Assay | 0.26 µM | N/A | [5][6][7] |
| Cell Viability | 0.6 µM | ME-1 | [8] | |||
| AI-4-57 | CBFβ-SMMHC-RUNX1 Interaction | Allosteric inhibitor of the CBFβ-SMMHC and RUNX1 interaction.[9] | FRET Assay | 22 µM | N/A | [8][9] |
| RUNX1/ETO-IN-1 | RUNX1-ETO Tetramerization | Specifically targets the NHR2 oligomerization domain of the RUNX1-ETO fusion protein.[9] | N/A | EC50 = 0.25 µM | N/A | [10] |
Signaling Pathways and Mechanisms of Action
The RUNX inhibitors discussed employ distinct mechanisms to disrupt the function of the RUNX transcription factors. The following diagrams illustrate these mechanisms.
Caption: General mechanism of RUNX-CBFβ inhibition.
Caption: Inhibition of specific oncogenic RUNX fusion proteins.
Key Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays used to characterize these inhibitors are provided below.
Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction
This protocol is used to determine the extent to which an inhibitor disrupts the interaction between RUNX1 and CBFβ in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RUNX1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (anti-RUNX1 and anti-CBFβ)
Procedure:
-
Cell Lysis: Treat cells with the RUNX inhibitor or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: (Optional) To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-RUNX1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate with neutralization buffer.
-
Western Blot Analysis: Denature the eluted samples and analyze by SDS-PAGE and Western blotting using antibodies against RUNX1 and CBFβ. A decrease in the amount of co-precipitated CBFβ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Caption: Workflow for Co-Immunoprecipitation.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability in response to inhibitor treatment.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
RUNX inhibitor stock solution
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the RUNX inhibitor in cell culture medium. Replace the medium in the wells with the inhibitor-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490-500 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Caption: Workflow for the MTS Cell Viability Assay.
Förster Resonance Energy Transfer (FRET) Assay
A FRET-based assay can be used to directly measure the inhibition of the RUNX-CBFβ interaction in a biochemical setting.
Materials:
-
Purified RUNX protein fused to a donor fluorophore (e.g., Cerulean)
-
Purified CBFβ protein fused to an acceptor fluorophore (e.g., Venus)
-
Assay buffer
-
RUNX inhibitor stock solution
-
Microplate reader with FRET capabilities
Procedure:
-
Reagent Preparation: Prepare dilutions of the RUNX inhibitor in the assay buffer.
-
Assay Setup: In a microplate, combine the fluorescently tagged RUNX and CBFβ proteins with the inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the interaction to reach equilibrium.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. The FRET signal is typically represented as a ratio of acceptor to donor emission.
-
Data Analysis: A decrease in the FRET signal in the presence of the inhibitor indicates disruption of the protein-protein interaction. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for a FRET-based protein interaction assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AI-10-49 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. AI-10-49 | RUNX1-CBFβ inhibitor | Probechem Biochemicals [probechem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of AI-10-104 and Ro5-3335 in Targeting the RUNX1-CBFβ Interaction
At a Glance: Key Differences
| Feature | AI-10-104 | Ro5-3335 |
| Mechanism of Action | Allosteric inhibitor of the CBFβ-RUNX interaction; binds directly to CBFβ.[4] | Initially reported as a direct inhibitor of the RUNX1-CBFβ interaction; however, subsequent studies have disputed direct binding to either RUNX1 or CBFβ.[3][4] |
| Binding Target | CBFβ[4] | Initially suggested to be both RUNX1 and CBFβ; later studies could not confirm direct binding.[3][4] |
| Nature of Inhibition | Induces a conformational change in CBFβ, preventing its association with RUNX1. | Does not completely break apart the RUNX1-CBFβ interaction but may alter the complex's conformation.[5] |
Quantitative Comparison of Inhibitory Activity
| Compound | Assay Type | Cell Line / System | IC50 Value |
| This compound | FRET Assay (CBFβ-RUNX Binding) | In vitro | 1.25 µM[3] |
| Ro5-3335 | Cell Viability | ME-1 (CBF leukemia) | 1.1 µM[5] |
| Cell Viability | Kasumi-1 (CBF leukemia) | 21.7 µM[5] | |
| Cell Viability | REH (CBF leukemia) | 17.3 µM[5] | |
| Cell Viability | Various ATL cell lines | 1-10 µM or lower[6] |
Note: IC50 values can vary significantly based on the assay type, experimental conditions, and cell line used. The data presented here is for comparative purposes and is drawn from the cited literature.
Mechanism of Action: A Tale of Two Inhibitors
Ro5-3335: A Contested Mechanism
Signaling Pathway and Inhibition
Caption: RUNX1-CBFβ signaling pathway and points of inhibition.
Experimental Workflows for Inhibitor Comparison
Caption: Experimental workflow for comparing RUNX inhibitors.
Detailed Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Complex Disruption
This protocol is designed to determine if an inhibitor disrupts the interaction between RUNX1 and CBFβ within a cellular context.[7]
-
Cell Lysis: Harvest the cells and lyse them in a gentle lysis buffer (e.g., IP lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice.
-
Immunoprecipitation: Add an antibody specific to RUNX1 to the cell lysate and incubate to allow the antibody to bind to RUNX1 and any associated proteins.
-
Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against both RUNX1 and CBFβ to detect their presence.
Expected Outcome: A successful inhibitor will reduce the amount of CBFβ that is co-immunoprecipitated with RUNX1 compared to the vehicle control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density.
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration and calculate the IC50 value.
3. Förster Resonance Energy Transfer (FRET) Assay for Binding Inhibition
This in vitro assay quantitatively measures the direct inhibition of the RUNX1-CBFβ interaction.[3]
-
Protein Preparation: Purify recombinant RUNX1 (Runt domain) fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor fluorophore (e.g., Venus).
-
Assay Setup: In a microplate, combine the fluorescently tagged proteins in a suitable buffer.
-
Compound Addition: Add serial dilutions of the test compounds.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. The ratio of acceptor to donor emission is the FRET signal.
-
Data Analysis: An inhibitor that disrupts the RUNX1-CBFβ interaction will cause a decrease in the FRET signal. Plot the FRET signal against the inhibitor concentration to determine the IC50 value.
Conclusion
References
- 1. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 2. Inhibition of the RUNX1-CBFβ transcription factor complex compromises mammary epithelial cell identity: a phenotype potentially stabilized by mitotic gene bookmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Validation of AI-10-104's Effect on c-MYC Expression
Introduction to c-MYC Regulation and Therapeutic Targeting
The c-MYC proto-oncogene is a master transcriptional regulator implicated in a vast array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a critical target for therapeutic intervention.[2] The regulation of c-MYC is a complex process, occurring at the transcriptional, post-transcriptional, and protein stability levels.[1]
Comparative Analysis of c-MYC Inhibition
Table 1: Effect of Inhibitors on c-MYC Expression
| Compound | Mechanism of Action | Cell Line(s) | Concentration | Effect on c-MYC mRNA | Effect on c-MYC Protein | Citation(s) |
| AI-10-104 | RUNX/CBFβ Interaction Inhibitor | T-ALL cell lines | Not specified | Statistically significant reduction | Not specified | [7] |
| ATL cell lines | 1-10 µM (IC50 for viability) | Suppressed expression | Not specified | [5][6] | ||
| JQ1 | BET Bromodomain Inhibitor | MM.1S (Multiple Myeloma) | 500 nM | Time-dependent downregulation | Dose- and time-dependent decrease | [8] |
| Colorectal Cancer cell lines | 500-1000 nM | Significant reduction | Significant reduction | [9] | ||
| Ovarian and Endometrial Carcinoma cell lines | 1 µM | Not specified | Significant decrease | [10] | ||
| Burkitt's Lymphoma (Raji) | 1 µM | ~90% decrease | Decrease | [1][2] | ||
| Ro5-3335 | RUNX1/CBFβ Interaction Inhibitor | ATL cell lines | 1-10 µM (IC50 for viability) | Not specified | Not specified | [6] |
Table 2: Effect of Inhibitors on Cell Viability/Proliferation
| Compound | Cell Line(s) | IC50/GI50 | Citation(s) |
| This compound | T-ALL cell lines | Varies by cell line (e.g., Jurkat GI50 ~5 µM) | [7] |
| ATL cell lines | 1-10 µM | [5][6] | |
| JQ1 | Ovarian and Endometrial Carcinoma cell lines | 0.28 - 10.36 µM | [10] |
| MYC-amplified Medulloblastoma cell lines | ~100-500 nM | [11] | |
| Small Cell Lung Cancer cell lines | <0.1 - 1.23 µM | ||
| Ro5-3335 | CBF Leukemia cell lines (ME-1, Kasumi-1) | 1.1 µM, 21.7 µM | [12][13] |
| ATL cell lines | 1-10 µM | [6][14] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
digraph "AI10104_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [arrowsize=0.7];
// Nodes
AI10104 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RUNX1_CBFb [label="RUNX1/CBFβ\nComplex", fillcolor="#FBBC05", fontcolor="#202124"];
RUNX1 [label="RUNX1", fillcolor="#F1F3F4", fontcolor="#202124"];
CBFb [label="CBFβ", fillcolor="#F1F3F4", fontcolor="#202124"];
DNA [label="DNA\n(Promoter/Enhancer)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
cMYC_Gene [label="c-MYC Gene", fillcolor="#F1F3F4", fontcolor="#202124"];
cMYC_mRNA [label="c-MYC mRNA", fillcolor="#F1F3F4", fontcolor="#202124"];
cMYC_Protein [label="c-MYC Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Transcription [label="Transcription", shape=plaintext, fontcolor="#202124"];
Translation [label="Translation", shape=plaintext, fontcolor="#202124"];
// Edges
AI10104 -> RUNX1_CBFb [label="Inhibits\nInteraction", color="#EA4335"];
RUNX1 -> RUNX1_CBFb [color="#5F6368"];
CBFb -> RUNX1_CBFb [color="#5F6368"];
RUNX1_CBFb -> DNA [label="Binds", color="#34A853"];
DNA -> cMYC_Gene [style=invis];
cMYC_Gene -> cMYC_mRNA [label="Transcription", color="#34A853"];
cMYC_mRNA -> cMYC_Protein [label="Translation", color="#34A853"];
// Invisible edges for alignment
subgraph {
rank=same; AI10104; RUNX1; CBFb;
}
}
Caption: General experimental workflow for validating inhibitor effects.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental techniques used to assess the effect of inhibitors on c-MYC expression. Specific details may vary between laboratories and should be optimized accordingly.
Western Blot for c-MYC Protein Expression
-
Cell Lysis:
-
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize c-MYC band intensity to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for c-MYC mRNA Expression
-
RNA Isolation and cDNA Synthesis:
-
Treat and harvest cells as described for Western blotting.
-
Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for c-MYC and a reference gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan-based master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for c-MYC and the reference gene.
-
Calculate the relative expression of c-MYC mRNA using the ΔΔCt method, normalizing to the reference gene and the DMSO-treated control.
Co-Immunoprecipitation (Co-IP) for RUNX1-CBFβ Interaction
-
Cell Lysis and Pre-clearing:
-
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against RUNX1 or CBFβ overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., probe for CBFβ if RUNX1 was the bait, and vice versa).
Conclusion
References
- 1. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarshare.temple.edu [scholarshare.temple.edu]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Verification of AI-10-104's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro5-3335 is another small molecule reported to inhibit RUNX1-CBFβ interaction. However, its precise mechanism of action is a subject of debate in the scientific literature. While initial studies suggested a direct interaction, subsequent research has questioned this, proposing a potential indirect mode of action.
Data Presentation: Quantitative Comparison
| Compound | Target | Assay Type | Cell Line(s) | IC50 / GI50 | Reference(s) |
| AI-10-104 | CBFβ-RUNX Interaction | FRET Assay | - | 1.25 µM | [1] |
| Cell Growth/Metabolism | MTS Assay | 8 human T-ALL cell lines | ~2-10 µM | [2] | |
| Cell Viability | CellTiter-Glo | 6 ovarian cancer cell lines | ~5-15 µM | [3] | |
| Ro5-3335 | RUNX1-CBFβ Interaction | - | - | Not consistently demonstrated | [4] |
| Antiproliferative Activity | - | ME-1, Kasumi-1, REH | 1.1 µM, 21.7 µM, 17.3 µM | [5] | |
| Cell Viability | - | ATL cell lines | 1-10 µM | [6][7] | |
| AI-14-91 | CBFβ-RUNX Interaction | FRET Assay | - | Not specified | [1] |
| Cell Viability | CellTiter-Glo | 6 ovarian cancer cell lines | ~5-20 µM | [3] | |
| AI-4-88 (Inactive Analog) | CBFβ-RUNX Interaction | - | - | Inactive | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of the findings.
Co-Immunoprecipitation (Co-IP) to Validate Disruption of CBFβ-RUNX1 Interaction
This protocol is designed to qualitatively assess the ability of an inhibitor to disrupt the interaction between CBFβ and RUNX1 within a cellular context.
Materials:
-
Leukemia cell line (e.g., KOPTK1 or SEM)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)
-
Anti-RUNX1 antibody (for immunoprecipitation)
-
Anti-CBFβ antibody (for Western blotting)
-
Protein A/G agarose (B213101) beads
-
Western blot reagents and equipment
Procedure:
-
Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.[2]
-
Add fresh protein A/G agarose beads to capture the immune complexes.
-
-
Washing: Wash the beads multiple times with cold lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1.[2]
-
Förster Resonance Energy Transfer (FRET) Assay for Quantitative Inhibition
This biophysical assay provides a quantitative measure of the inhibition of the CBFβ-RUNX interaction.
Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX1 Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the proteins interact, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[8][9]
Procedure:
-
Protein Expression and Purification: Express and purify the fluorescently tagged RUNX1 Runt domain and CBFβ proteins.
-
Assay Setup: In a microplate, combine the donor- and acceptor-labeled proteins at a fixed concentration (e.g., 100 nM).[1]
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence emission at the donor and acceptor wavelengths using a plate reader. The ratio of acceptor to donor emission is calculated.[1]
-
Data Analysis: Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
MTS Cell Viability Assay
This colorimetric assay is used to determine the effect of a compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Incubation: Incubate the plate for a specified period (e.g., 3 days).[2]
-
MTS Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against the compound concentration to determine the IC50/GI50 value.
Mandatory Visualization
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. users.cs.duke.edu [users.cs.duke.edu]
- 9. benchchem.com [benchchem.com]
In Vivo Efficacy of AI-10-104 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy and Pharmacokinetics
| Compound | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Pharmacokinetic Half-life (t½) | Tolerability |
| AI-14-91 | Ovarian Cancer (OVCAR8 Xenograft) | 100 mg/kg, intraperitoneally (i.p.), twice daily for 12 days | No significant change in total tumor weight.[1] This was attributed to a limited half-life and low potency, resulting in an estimated ~2 hours of CBFβ inhibition per dose.[1] | 203 minutes (oral gavage)[2] | Well-tolerated in mice; no sedative effects observed.[2] |
| AI-10-49 | inv(16) Acute Myeloid Leukemia (AML) Mouse Model | 200 mg/kg, per day for 10 days[3][4] | Significantly delayed leukemia progression. The median latency of leukemia was extended from 33.5 days (vehicle) to 61 days.[3] | 380 minutes (in mouse plasma)[3][5] | No evidence of toxicity after 7 days of administration.[3] Showed negligible activity in normal human bone marrow cells.[5] |
| AI-12-126 | Not available | Not available | In vivo efficacy data is not readily available in the reviewed literature. | Pharmacokinetic data has been measured but was not available in the reviewed literature.[2] | Well-tolerated in mice; no sedative effects observed.[2] |
| AI-10-104 | Not applicable | Not applicable | Unsuitable for in vivo studies in animals.[1] | Not applicable | Caused significant sedative effects in mice.[2] |
| AI-4-88 | Not applicable | Not applicable | Inactive analog used as a negative control. | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
Ovarian Cancer Xenograft Model (AI-14-91)
-
Cell Line: OVCAR8 human ovarian cancer cells were used.
-
Animal Model: 7-8 week old female athymic nude mice.
-
Tumor Implantation: 5.2 x 10^6 OVCAR8 cells were injected intraperitoneally (i.p.) into each mouse.
-
Efficacy Endpoint: The primary endpoint was the total tumor weight in the peritoneal cavity, measured at 29-30 days post-xenografting.
-
Toxicity Monitoring: Mice were weighed twice weekly and observed for any behavioral changes to assess drug toxicity.[1]
inv(16) AML Mouse Model (AI-10-49)
-
Leukemia Model: Mice were transplanted with leukemic cells expressing the CBFβ-SMMHC fusion protein and NrasG12D.
-
Animal Model: Sub-lethally irradiated (650 rads) eight to ten-week-old wild-type C57BL/6 female mice.
-
Transplantation: 1 x 10^3 leukemic cells were transplanted into each mouse.
-
Efficacy Endpoint: The primary endpoint was the median latency of leukemia, defined as the time to when mice succumbed to the disease.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AI-10-49 - Wikipedia [en.wikipedia.org]
- 6. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Guide Post AI-10-104 Treatment
This guide focuses on the gold standard for RNA-Seq validation, quantitative real-time polymerase chain reaction (qRT-PCR), and provides a framework for comparing the results from both techniques.
Comparing RNA-Seq and qRT-PCR: A Quantitative Look
| Gene | RNA-Seq (Log2 Fold Change) | qRT-PCR (Log2 Fold Change) | Direction of Regulation (RNA-Seq) | Direction of Regulation (qRT-PCR) |
| MYC | -1.58 | -1.49 | Downregulated | Downregulated |
| RUNX1 | -0.21 | -0.18 | No significant change | No significant change |
| CDKN1A | 2.13 | 2.05 | Upregulated | Upregulated |
| BCL2 | -1.89 | -1.95 | Downregulated | Downregulated |
| TGFB1 | 1.76 | 1.68 | Upregulated | Upregulated |
This table presents hypothetical data for illustrative purposes.
The strong correlation in both the direction and magnitude of fold changes between the RNA-Seq and qRT-PCR results for these selected genes would lend high confidence to the overall RNA-Seq dataset.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for both RNA-Seq and the subsequent qRT-PCR validation are essential.
RNA-Sequencing Protocol
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit, following the manufacturer's instructions. Ensure RNA quality and integrity are assessed using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the prepared libraries on a high-throughput sequencing platform.
Quantitative Real-Time PCR (qRT-PCR) Protocol
This protocol outlines the steps for validating RNA-Seq data using a two-step qRT-PCR approach[6][7].
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers. This can be done using a commercially available cDNA synthesis kit[6][8].
-
Primer Design and Validation: Design gene-specific primers for the target genes selected for validation. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA[9]. Validate primer efficiency by performing a standard curve analysis.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based chemistry), the designed primers, and the synthesized cDNA.
Visualizing the Workflow and Pathway
Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 5. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. Basic Principles of RT-qPCR | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
A Side-by-Side Comparison of AI-10-104 and JQ1 in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
| Feature | AI-10-104 | JQ1 |
| Target | CBFβ-RUNX1 Interaction | BET Bromodomain Proteins (BRD2, BRD3, BRD4) |
| Mechanism of Action | Allosterically inhibits the CBFβ-RUNX1 protein-protein interaction, restoring RUNX1-mediated transcriptional regulation. | Competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and downregulating the transcription of oncogenes like MYC. |
| Primary Downstream Effect | Modulation of RUNX1 target genes, leading to cell differentiation and apoptosis. | Suppression of MYC expression, resulting in cell cycle arrest, senescence, and apoptosis. |
| Leukemia Subtypes with Demonstrated Activity | T-cell Acute Lymphoblastic Leukemia (T-ALL), Acute Myeloid Leukemia (AML), particularly inv(16) AML.[1][2] | Broad activity in various hematological malignancies, including Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML).[3][4] |
In Vitro Efficacy: A Comparative Overview
| Cell Line | Leukemia Type | Assay | Endpoint | IC50 / GI50 (µM) | Reference |
| KOPTK1 | T-ALL | MTS Assay | Cell Growth/Metabolism | ~2.5 (GI50) | [2] |
| JURKAT | T-ALL | MTS Assay | Cell Growth/Metabolism | ~3.0 (GI50) | [2] |
| HPB-ALL | T-ALL | MTS Assay | Cell Growth/Metabolism | ~4.0 (GI50) | [2] |
| DND-41 | T-ALL | MTS Assay | Cell Growth/Metabolism | ~5.0 (GI50) | [2] |
| ME-1 | AML (inv(16)) | Viability Assay | Cell Viability | 0.6 (IC50 for AI-10-49, a derivative) | [1] |
Table 2: In Vitro Activity of JQ1 in Leukemia Cell Lines
| Cell Line | Leukemia Type | Assay | Endpoint | IC50 (µM) | Reference |
| NALM6 | B-ALL | CellTiter-Glo | Cell Viability | 0.93 | [3] |
| REH | B-ALL | CellTiter-Glo | Cell Viability | 1.16 | [3] |
| SEM | B-ALL | CellTiter-Glo | Cell Viability | 0.45 | [3] |
| RS4;11 | B-ALL | CellTiter-Glo | Cell Viability | 0.57 | [3] |
| MOLM13 | AML | Apoptosis Assay | Apoptosis | 1.48 | |
| MV4-11 | AML | CCK-8 Assay | Cell Proliferation | Not specified, synergistic with ATRA | [5] |
| HL-60 | AML | CCK-8 Assay | Cell Proliferation | Not specified, synergistic with ATRA | [5] |
| EOL-1 | AML (MLL-PTD) | WST-1 Assay | Cell Proliferation | 0.321 |
Mechanisms of Action and Signaling Pathways
JQ1: Inhibition of BET Bromodomains
JQ1 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4] BRD4 acts as an epigenetic reader, binding to acetylated histones at enhancers and promoters to recruit the transcriptional machinery to key oncogenes, most notably MYC.[7] By competitively binding to the bromodomains of BRD4, JQ1 displaces it from chromatin, leading to a rapid downregulation of MYC transcription.[4] This subsequently triggers cell cycle arrest and apoptosis in susceptible leukemia cells.[3]
Caption: JQ1 prevents BRD4 from binding to acetylated histones, inhibiting MYC transcription.
Experimental Protocols
1. Cell Viability and Proliferation Assays
-
Principle: To determine the effect of the compounds on the growth and viability of leukemia cell lines.
-
Methodology:
-
After a specified incubation period (typically 48-72 hours), cell viability is assessed using assays such as MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or a luminescent-based assay (e.g., CellTiter-Glo).[2][3]
-
Absorbance or luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 or GI50 values are calculated using non-linear regression analysis.
2. Apoptosis Assays
-
Principle: To quantify the induction of programmed cell death by the compounds.
-
Methodology:
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[2]
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is quantified.
3. Western Blotting
-
Principle: To detect changes in the expression levels of key proteins in the respective signaling pathways.
-
Methodology:
-
Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. In Vivo Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human leukemia cells.
-
Once tumors are established (for subcutaneous models) or leukemia is disseminated (for intravenous models), mice are randomized into treatment and control groups.
-
Tumor volume is measured regularly (for subcutaneous models), and overall survival is monitored.
-
At the end of the study, tumors and organs may be harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Experimental Workflow Visualization
Conclusion
The lack of direct comparative studies necessitates careful consideration when evaluating their relative potential. Future head-to-head studies in relevant leukemia models are warranted to delinate the specific contexts in which each agent, either alone or in combination, may provide the greatest therapeutic benefit. This guide serves as a foundational resource for researchers to navigate the existing data and design future investigations into these important anti-leukemic compounds.
References
- 1. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists discover how a promising anti-leukemia drug harms cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
Safety Operating Guide
Proper Disposal and Handling of AI-10-104: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
2. Spill and Leak Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the affected surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
3. Waste Disposal:
-
Institutional Protocol: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Be prepared to provide them with all available information about the compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (FRET Assay) | 1.25 µM | [1] |
| Cellular Assay Concentration | 10 µM | [1] |
| Molecular Weight | 309.24 g/mol | [2] |
| Formula | C14H10F3N3O2 | [2] |
Experimental Protocol: Co-Immunoprecipitation to Verify RUNX1-CBFβ Interaction Disruption
Materials:
-
SEM (acute myeloid leukemia) cell line
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)
-
Anti-RUNX1 antibody
-
Protein A-Agarose beads
-
Western blotting reagents
Procedure:
-
Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer to extract cellular proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-RUNX1 antibody to form an antibody-RUNX1 protein complex.
-
Add Protein A-Agarose beads to the lysate to capture the antibody-RUNX1 complex.
-
Gently rotate the mixture to allow for binding.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies against both RUNX1 (to confirm successful immunoprecipitation) and CBFβ.
-
AI-10-104 Mechanism of Action: RUNX1-CBFβ Signaling Pathway
References
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